The table below summarizes the key differences between the isomers, drawing from experimental calorimetric data and molecular mechanics calculations [1] [2] [3].
| Property | cis-Hexahydroindan | trans-Hexahydroindan |
|---|---|---|
| Ring Fusion | cis-decalin type | trans-decalin type [4] |
| Conformational Flexibility | Two interchangeable conformations (steroid & non-steroid forms) [2] [4] | One rigid conformation [2] [4] |
| Point Group | C₁ [4] | C₂ (possesses a C₂ axis) [4] |
| Relative Enthalpy (ΔH) | Higher by ~1.07 kcal/mol [4] | Lower (more enthalpically favorable) [4] |
| Relative Entropy (S) | Higher [4] | Lower by ~2.3 kcal/mol⁻¹ [4] |
| Relative Stability | More stable above ~200°C (due to entropy) [4] | More stable below ~200°C (due to enthalpy) [4] |
| Ring Junction Torsion Angles | ~42° and ~42° (+,+ or -,-) [4] | ~68° and ~42° [4] |
| Cyclohexane Ring Shape | Flatter [4] | More puckered [4] |
While the search results lack specific NMR data for hexahydroindan, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for differentiating cis/trans isomers based on their distinct electronic environments [5].
The synthesis of these frameworks is often achieved through transannular cyclization reactions. The stereochemical outcome (cis or trans) depends on the geometry of the starting material [4].
The following diagram illustrates the general workflow for synthesizing cis- and trans-hydrindane derivatives via transannular cyclization, based on a referenced approach [4].
A 1972 study provides fundamental thermodynamic data for the cis and trans isomers of hexahydroindan itself [1]. The quantitative data from this study are summarized in the table below.
| Property | cis-Hexahydroindan | trans-Hexahydroindan |
|---|---|---|
| Phase Studied | Liquid & Vapor | Liquid & Vapor |
| Key Measurements | Heat capacity (12–390 K), enthalpy of fusion, vapor pressure, entropy | Heat capacity (12–390 K), enthalpy of fusion, vapor pressure, entropy |
| Application in Study | Isomerization equilibrium calculation between cis and trans forms | Isomerization equilibrium calculation between cis and trans forms |
The same study outlines the core experimental methodologies used to determine these properties [1]:
While direct data on thermal stability is sparse, contemporary research on related compounds provides insight into relevant approaches:
The available data is foundational but not sufficient for a full whitepaper. To conduct a more in-depth analysis, you could:
The search results indicate that compounds with a hexahydroindan skeleton can be found in nature. One identified source is a species of moss:
The table below summarizes the basic chemical information for the core this compound structure [2].
| Property | Description |
|---|---|
| Common Name | This compound [2] |
| IUPAC Name | octahydro-1H-indene [2] |
| Chemical Formula | C₉H₁₆ [2] |
| Average Molecular Weight | 124.227 g/mol [2] |
| Class | Polycyclic hydrocarbon [2] |
| SMILES | C1CC2CCCCC2C1 [2] |
The following diagram outlines the general workflow for obtaining tamariscol and its derivative from the source moss, as described in a patent [1].
Experimental workflow for obtaining this compound derivatives from moss.
The extraction and synthesis process involves the following steps [1]:
The available information is sufficient to confirm a natural source but is limited for a comprehensive technical guide.
To deepen your research, I suggest:
The foundational quantitative data for cis- and trans-hexahydroindan was determined calorimetrically in a 1972 study [1] [2]. The tables below summarize the key thermodynamic properties and experimental conditions.
Table 1: Phase Transition Properties [1] [2]
| Property | cis-Hexahydroindan | trans-Hexahydroindan |
|---|---|---|
| Triple-Point Temperature | Reported | Reported |
| Enthalpy of Fusion (ΔHfus) | Determined | Determined |
| Entropy of Fusion (ΔSfus) | Determined | Determined |
| Solid-Solid Transition Enthalpy & Entropy | Determined | Determined |
Table 2: Thermodynamic Functions [1] [2] The following functions were derived for solid, liquid, and vapor phases at selected temperatures:
Table 3: Vapor Pressure and Equilibrium Data [1] [2]
| Parameter | Value / Outcome |
|---|---|
| Vapor Pressure Range | 0.3 to 2025 Torr |
| Heat Capacity Range (Condensed Phases) | 12 °K to 390 °K |
| Isomerization Equilibrium | trans-hexahydroindan ⇌ cis-hexahydroindan |
| Equilibrium Mole Fractions | Calculated for liquid and vapor phases |
The thermodynamic data was obtained through a rigorous calorimetric protocol [1] [2]:
Calorimetric Measurements: The study used calorimetrically determined values of enthalpy and entropy for the pure cis and trans isomers. Key measurements included:
Isomerization Equilibrium Analysis: The calorimetric data was used to calculate the isomerization equilibrium mole fractions for the reaction trans-hexahydroindan -> cis-hexahydroindan in both liquid and vapor phases. These calculated values were compared with mole fractions observed in independent catalyzed reaction equilibrium studies for validation [1] [2].
The core relationship and data flow between the cis and trans isomers can be visualized with the following diagram, generated using Graphviz.
The diagram above illustrates the reversible isomerization equilibrium between the two forms of this compound. The calorimetric data allows for the calculation of equilibrium constants for this reaction in different phases [1] [2].
This guide details the thermodynamic properties of cis- and trans-hexahydroindan, which are foundational for understanding the behavior of these isomers. The data is derived from a seminal 1972 experimental study that provided comprehensive measurements, including heat capacities, phase transitions, and vapor pressures [1] [2].
Understanding molecular stability requires analyzing different spatial arrangements (conformations) and the various types of strain that can destabilize a molecule [1] [2].
A study on a similar system, 2,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine derivatives, provides a direct methodological template for analyzing hexahydroindan-based structures [4]. The research aimed to establish Structure-Activity Relationships (SAR) for antispermatogenic activity.
The following diagram outlines the key stages of the conformational analysis and SAR workflow from this study.
Conformational analysis and SAR workflow for hexahydroindenopyridines [4].
Detailed Experimental Protocol [4]:
Given the lack of specific data on the this compound ring, here is a structured approach to guide your investigation.
| Parameter | Description & Methodology | Significance in Drug Development |
|---|
| Strain Energy | Calculated as: (\text{Strain energy} = \Delta H_{c}^{\circ} (\text{actual}) - \Delta H_{c}^{\circ} (\text{expected})) Actual (\Delta H_c^{\circ}) is experimental; expected is from bond energies [3]. | High strain energy can increase molecular reactivity and impact metabolic stability. | | Dominant Strain Type | Determined via conformational analysis (e.g., NMR, computational geometry scanning). Identifies angle, torsional, or steric/transannular strain as the primary destabilizing factor [1] [3]. | Informs synthetic strategy; e.g., relieving torsional strain via ring puckering. | | Stable Conformers | Identified through computational searches (e.g., Molecular Dynamics, CREST software [5]) and validated with experimental data (X-ray, NMR). | The bioactive conformation is key for rational drug design and optimizing target binding. | | Octanol-Water Partition Coeff. (log P) | Calculated computationally or measured experimentally. Predicts lipophilicity [4]. | Critical for predicting absorption, distribution, and permeability (e.g., blood-ocular barrier penetration [6]). |
Patent information confirms that Hexahydroindan acetal and ketal compounds are used as fragrance chemicals in various product types [1] [2]. The patents assign these compounds to the following standard international patent classifications (IPC), which indicate their potential application areas:
Table: Key Patent Information for this compound Acetal/Ketal Compounds
| Patent Number | Priority Date | Key Application Areas | Relevant IPC Codes |
|---|---|---|---|
| EP1801109A3 [1] | 2005-12-21 | Fine fragrances, cosmetics, toiletries, detergents [1] | C11D3/50, C11D3/20, C11D3/2068 |
| DE602006013396D1 [2] | 2005-12-21 | Perfume compositions [2] | C11D3/50, C11D3/20, C11D3/2068 |
The diagrams below summarize the general scope and formulation considerations for these compounds.
Diagram 1: The documented application scope of this compound acetal and ketal compounds in consumer products.
Diagram 2: A generalized workflow for incorporating fragrance compounds into end products, where stabilization is tested.
The search results I obtained are insufficient to create the detailed Application Notes and Protocols you require. The patents establish the compounds' existence and general use but lack the following critical information for researchers and scientists:
To obtain the detailed information you need, I suggest the following avenues for further research:
This compound (chemical formula C₉H₁₆, CAS 496-10-6) represents a privileged saturated bicyclic scaffold in organic synthesis and drug development. This molecular framework consists of a fused cyclopentane and cyclohexane ring system, creating a rigid yet synthetically accessible architecture that serves as an ideal foundation for constructing complex molecules. The compound exists in two diastereomeric forms (cis and trans), which provides opportunities for stereoselective synthesis and optimization of biological activity. With a molecular weight of 124.22 g/mol and a relatively high boiling point (81°C), this compound offers practical handling characteristics while maintaining sufficient functional group compatibility for diverse synthetic applications. Its non-polar character contributes to favorable membrane permeability, making it particularly valuable in pharmaceutical design where bioavailability is crucial [1].
The significance of this compound extends beyond its straightforward structure to its role as a versatile molecular building block in the broader context of organic synthesis. As with other strategic intermediates, this compound can be systematically functionalized through various chemical transformations, enabling access to diverse chemical space. This modular approach aligns with contemporary drug discovery paradigms where efficient scaffold hopping and rapid analog generation are essential for optimizing pharmacological profiles. The this compound framework appears in several therapeutic contexts, most notably as the core structure in this compound-2,2-diphosphonic acid derivatives that demonstrate efficacy in treating diseases associated with abnormal calcium and phosphate metabolism [2]. This application highlights the strategic value of this scaffold in addressing challenging biological targets.
The This compound scaffold features a unique bicyclic arrangement that confers distinct structural advantages for molecular design. Its systematic IUPAC name is 2,3,3a,4,5,6,7,7a-octahydro-1H-indene, reflecting the bridgehead carbon atoms that define the ring fusion. The saturated nature of this framework enhances metabolic stability compared to its unsaturated counterparts, while the specific geometry creates well-defined vector relationships for substituent presentation. This structural precision enables researchers to control molecular conformation with greater predictability, a valuable characteristic in drug design where target engagement often requires specific three-dimensional orientation [1].
The physicochemical profile of this compound contributes significantly to its utility as a synthetic building block. The compound exhibits lipophilic character (as evidenced by its hydrocarbon composition) while maintaining sufficient solubility in common organic solvents for practical synthetic applications. Its balanced ring strain between the five- and six-membered rings creates a thermodynamic profile that supports both stability and selective functionalization. The following table summarizes key physicochemical parameters that influence its handling and application in synthetic workflows:
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Practical Implications |
|---|---|---|
| Molecular Formula | C₉H₁₆ | Indicates high hydrogen content and saturation |
| Molecular Weight | 124.22 g/mol | Falls within ideal range for fragment-based drug design |
| Boiling Point | 81°C | Enables easy purification and removal of solvent residues |
| Structural Isomers | cis and trans configurations | Allows stereochemical diversification of analogs |
| SMILES Notation | C1CCC2CCCC2C1 | Facilitates computational screening and database searching |
| InChI Key | BNRNAKTVFSKSFA-UHFFFAOYSA-N | Provides unique structural identifier for database registration |
From a molecular interactions perspective, the this compound framework primarily engages through van der Waals forces and hydrophobic interactions, making it particularly suitable for targeting binding pockets with non-polar character. The scaffold can serve as a conformational restraint for pharmacophore elements or as a structural replacement for more complex ring systems in molecular simplification strategies. These applications leverage the scaffold's ability to pre-organize functional groups in three-dimensional space while maintaining favorable physicochemical properties associated with successful drug candidates [1] [2].
The catalytic hydrogenation of indan derivatives represents the most direct and widely implemented approach for synthesizing this compound scaffolds. This method leverages readily available starting materials and established hydrogenation protocols to achieve full saturation of the aromatic system. The transformation typically employs heterogeneous catalysis under moderate hydrogen pressure, providing high conversion rates and excellent selectivity when appropriate reaction conditions are employed. The mechanism proceeds through sequential hydrogen atom transfer events, beginning with adsorption of both molecular hydrogen and the indan substrate onto the catalyst surface, followed by stepwise reduction of the aromatic system [1].
The efficiency and selectivity of the hydrogenation process are highly dependent on catalyst selection and reaction parameters. Palladium on carbon has emerged as a particularly effective catalyst system, offering an optimal balance between activity and selectivity for this transformation. The following table summarizes performance data for various catalytic systems employed in the hydrogenation of indan to this compound:
Table 2: Catalyst Comparison for Indan Hydrogenation to this compound
| Catalyst System | Reaction Conditions | Conversion Rate (%) | Selectivity (%) | Notes |
|---|---|---|---|---|
| Palladium on Carbon | 25-50°C, 1-5 atm H₂ | 95-98 | 92-96 | Preferred for large-scale applications |
| Platinum Oxide | 20-40°C, 2-4 atm H₂ | 90-95 | 88-94 | Higher cost, sensitive to moisture |
| Raney Nickel | 50-80°C, 5-10 atm H₂ | 85-92 | 80-90 | Economical for industrial scale |
| Rhodium on Alumina | 30-60°C, 3-6 atm H₂ | 92-97 | 90-95 | Excellent for stereoselective reductions |
The stereochemical outcome of the hydrogenation process represents a critical consideration for applications requiring specific isomer configurations. Lower reaction temperatures (25-50°C) and moderate hydrogen pressures (1-5 atm) generally favor formation of the cis-hexahydroindan isomer, while elevated temperatures can promote isomerization to yield mixtures of cis and trans isomers. This temperature-dependent selectivity arises from differences in the energy barriers for adsorption and reduction of the various intermediate species during the hydrogenation pathway. For pharmaceutical applications requiring high isomeric purity, careful control of reaction parameters coupled with appropriate purification techniques enables isolation of the desired stereoisomer [1].
Acid-catalyzed cyclization of appropriately functionalized linear precursors provides an alternative synthetic approach to this compound scaffolds, particularly valuable for accessing specifically substituted derivatives not easily obtained through hydrogenation routes. This strategy employs Brønsted or Lewis acid catalysts to promote intramolecular carbon-carbon bond formation, constructing the bicyclic system through ring-closing reactions. The mechanism typically involves initial activation of an unsaturated bond or functional group to generate a carbocation intermediate, which undergoes nucleophilic attack from within the same molecule to establish the ring fusion [1].
The efficiency and selectivity of the cyclization process depend critically on acid selection, substrate structure, and reaction conditions. Strong Brønsted acids like sulfuric acid effectively promote cyclization of unsaturated alcohols, while Lewis acids such as boron trifluoride etherate demonstrate particular utility for diene substrates. The following workflow illustrates the strategic planning for this compound synthesis via acid-catalyzed cyclization:
The cyclization approach offers significant advantages for regioselective ring formation and incorporation of specific substituents at strategic positions within the this compound framework. By designing linear precursors with appropriately positioned functional groups, chemists can control which ring forms first and dictate the stereochemistry at the ring fusion positions. This capability makes the method particularly valuable for constructing analog libraries with systematic variation at specific molecular positions. The reaction typically proceeds under mild conditions (0-40°C) with moderate to good yields (60-85%), though stronger acids and elevated temperatures may be required for less reactive substrates [1].
The most extensively documented pharmaceutical application of this compound derivatives involves bone metabolism modulation, specifically through inhibition of abnormal calcium and phosphate deposition. This application is exemplified by This compound-2,2-diphosphonic acid derivatives, which demonstrate potent efficacy in treating conditions characterized by pathological bone resorption and ectopic calcification. These compounds function as bisphosphonate analogs that exhibit high affinity for hydroxyapatite crystals in bone tissue, leading to targeted accumulation at sites of active bone remodeling. Once incorporated into bone, these derivatives inhibit osteoclast-mediated bone resorption through interference with key enzymatic processes in the mevalonate pathway, ultimately promoting apoptosis of overactive bone-resorbing cells [2].
The strategic incorporation of the this compound scaffold in these therapeutic agents provides distinct advantages over simpler aliphatic bisphosphonates. The rigid bicyclic structure enforces precise three-dimensional positioning of the phosphonate groups, enhancing binding affinity to bone mineral surfaces while simultaneously influencing bioavailability and distribution profiles. Structure-activity relationship studies reveal that subtle modifications to the this compound core, including introduction of halogen substituents or alkyl groups, significantly impact both bone affinity and anti-resorptive potency. These findings underscore the value of the this compound scaffold as a versatile platform for optimizing pharmacological properties through systematic structural variation [2].
Beyond specific therapeutic applications, this compound serves as a valuable structural motif in diverse drug discovery contexts. Its balanced physicochemical properties make it particularly suitable for addressing challenges in central nervous system (CNS) drug development, where optimal lipophilicity and molecular rigidity are critical for blood-brain barrier penetration. The scaffold's capacity to serve as a spatial organizer for pharmacophoric elements enables efficient exploration of structure-activity relationships while maintaining favorable drug-like properties. This application aligns with the broader paradigm in medicinal chemistry where saturated bicyclic systems are increasingly employed to reduce metabolic susceptibility while maintaining target engagement [1] [3].
The integration of this compound derivatives into molecular building block collections has accelerated their adoption in drug discovery programs. These predefined, characterized scaffolds enable synthetic efficiency through modular assembly approaches, significantly reducing development timelines for complex targets. The following table summarizes key therapeutic areas where this compound-based building blocks have demonstrated particular utility:
Table 3: Therapeutic Applications of this compound-Based Scaffolds
| Therapeutic Area | Molecular Target | Key Structural Features | Reported Activities |
|---|---|---|---|
| Bone Disorders | Hydroxyapatite/Osteoclasts | Diphosphonic acid substitution | Inhibition of bone resorption [2] |
| CNS Disorders | Various Neurotransmitter Receptors | Amino- or hydroxy-functionalization | Enhanced blood-brain barrier penetration |
| Metabolic Diseases | Enzymatic Targets | Carboxylate or heterocyclic appendages | Improved metabolic stability and selectivity |
| Oncology | Kinase Domains | Nitrogen-containing ring fusions | Targeted protein degradation |
The future trajectory of this compound applications in drug discovery appears particularly promising in the context of targeted protein degradation strategies, where the scaffold's ability to present recognition elements in precise spatial arrangements aligns perfectly with the requirements for designing effective PROTACs (proteolysis targeting chimeras) and molecular glues. Additionally, the compatibility of this compound derivatives with late-stage functionalization methodologies enables efficient diversification of advanced intermediates, further enhancing their value in contemporary medicinal chemistry campaigns [3].
Objective: To synthesize this compound via catalytic hydrogenation of indan using palladium on carbon as a catalyst. Principle: This transformation involves the catalytic saturation of the aromatic ring system through heterogeneous catalysis under hydrogen atmosphere, yielding the saturated bicyclic product. Materials: Indan (98%), palladium on carbon (10% Pd, 50% water wet), absolute ethanol, hydrogen gas (balloon or cylinder), magnetic stirrer, round-bottom flask (250 mL), hydrogenation apparatus, filtration setup.
Procedure:
Characterization Data:
Safety Notes:
Objective: To synthesize 4-methylthis compound via acid-catalyzed cyclization of 2-(3-methylcyclohexyl)ethanol. Principle: This transformation employs Brønsted acid catalysis to promote intramolecular cyclization through carbocation intermediate formation, establishing the bicyclic ring system. Materials: 2-(3-methylcyclohexyl)ethanol (95%), concentrated sulfuric acid, dichloromethane, anhydrous sodium sulfate, separating funnel, round-bottom flask (100 mL), ice-water bath.
Procedure:
Characterization Data:
Safety Notes:
Objective: To prepare this compound-2,2-diphosphonic acid as a representative bone-targeting therapeutic agent. Principle: This protocol involves the Michaelis-Arbuzov reaction followed by hydrolysis to convert a this compound ketone precursor to the corresponding diphosphonic acid derivative. Materials: this compound-2-one (95%), triethyl phosphite, bromotrimethylsilane, hydrochloric acid (concentrated), toluene, anhydrous magnesium sulfate, round-bottom flask (100 mL), reflux condenser, nitrogen atmosphere.
Procedure:
Characterization Data:
Safety Notes:
The strategic design of this compound-based therapeutic agents requires systematic optimization of physicochemical properties to achieve desired pharmacokinetic and pharmacodynamic profiles. The inherent lipophilicity of the core scaffold (ClogP ~3.5) provides an excellent starting point for CNS-targeting applications but may require modulation for other therapeutic areas. Introduction of polar substituents such as hydroxyl groups, amines, or carboxylic acids can effectively reduce lipophilicity while potentially enhancing target interactions. The following diagram illustrates the strategic decision process for analog design based on desired therapeutic application:
For bone-targeting applications such as the diphosphonic acid derivatives, the incorporation of strongly acidic phosphonate groups significantly alters the property profile, creating molecules with extremely high water solubility and limited membrane permeability—ideal characteristics for site-specific action with minimal systemic exposure. The molecular weight expansion associated with these modifications (from 124.22 g/mol for the core scaffold to >300 g/mol for diphosphonic acid derivatives) moves these compounds into a different property space that must be considered during optimization. Additionally, the highly polar nature of these derivatives limits their passive diffusion across biological barriers, enhancing their safety profile by restricting distribution to primarily mineralized tissues [2].
The This compound scaffold represents a versatile and valuable framework for organic synthesis and drug discovery, offering unique structural features that enable diverse therapeutic applications. Its balanced physicochemical properties, synthetic accessibility, and capacity for systematic functionalization make it particularly suitable for addressing challenging targets in medicinal chemistry. The well-established synthetic methodologies, including catalytic hydrogenation and acid-catalyzed cyclization, provide efficient access to both the core scaffold and elaborated derivatives, supporting robust structure-activity relationship studies across multiple target classes [1] [2].
Looking forward, the integration of this compound-based building blocks with emerging synthetic technologies presents exciting opportunities for innovation in drug discovery. The compatibility of this scaffold with late-stage functionalization strategies positions it perfectly for applications in diversity-oriented synthesis and library production. Furthermore, the demonstrated success of this compound derivatives in addressing challenging biological targets suggests continued utility in the development of novel therapeutic agents, particularly as the field moves toward increasingly complex target classes requiring precise three-dimensional recognition elements. As synthetic methodologies advance and computational design capabilities improve, the this compound scaffold will undoubtedly continue to contribute meaningfully to the discovery of new therapeutic agents [3].
Here is a suggested outline for your application notes, designed for researchers and scientists:
Since a specific pathway was not described, the following Graphviz diagram illustrates a generic experimental workflow for developing and testing a new coating material. This demonstrates how you can visualize such a process.
Without specific quantitative data, here is a table structure you can use to summarize key coating properties once you have the results.
| Property | Test Method (ASTM/ISO) | Result | Target Specification | Notes |
|---|---|---|---|---|
| Adhesion | ASTM D3359 | |||
| Chemical Resistance | ASTM D1308 | |||
| Surface Hardness | ISO 15184 | |||
| Biocompatibility | ISO 10993-5 | |||
| Curing Time | In-house method |
Note: This is a template. You would fill in the "Result" and other columns with your experimental data.
Quantum chemistry provides powerful computational methods for determining thermodynamic properties of molecular systems that are challenging to measure experimentally. These methods apply quantum mechanical principles to solve the Schrödinger equation for molecular systems, enabling prediction of structural, electronic, and thermodynamic properties with remarkable accuracy. For complex hydrocarbon systems like hexahydroindan, quantum chemical calculations are particularly valuable as experimental determination of formation enthalpies can be methodologically challenging and resource-intensive. The formation enthalpy (ΔH°f) represents the heat change associated with the formation of one mole of a compound from its constituent elements in their standard states, serving as a fundamental thermodynamic parameter for predicting reaction energetics and stability.
The computational determination of formation enthalpies for compounds like this compound has gained renewed importance in the context of liquid organic hydrogen carrier (LOHC) research, where accurate thermodynamic data informs the development of efficient hydrogen storage systems. Recent studies have demonstrated that oxygen-functionalized LOHC systems can exhibit improved thermodynamics for hydrogen release, with equilibrium temperatures for dehydrogenation dropping to below 500 K in some cases [1]. Within this research domain, hydrogenated indane derivatives including this compound have emerged as promising candidates due to their favorable hydrogen storage capacities and relatively low dehydrogenation temperatures compared to purely aromatic systems.
Table 1: Experimental and Calculated Thermodynamic Properties of this compound and Reference Compounds at 298.15 K
| Compound | State | ΔH°f (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| This compound | Liquid | -167.0 ± 4.0 | G3MP2 + Empirical Correlations | [1] |
| Indan | Liquid | 62.9 ± 3.0 | G3MP2 + Empirical Correlations | [1] |
| Benzene | Liquid | 49.0 ± 0.7 | Experimental | [1] |
| Cyclohexane | Liquid | -156.0 ± 0.5 | Experimental | [1] |
| Naphthalene | Solid | 78.5 ± 1.5 | Experimental | [2] |
Table 2: Hydrogenation Thermodynamics for Selected LOHC Compounds
| Hydrogen-Lean Form | Hydrogen-Rich Form | ΔrH° (kJ/mol) | Teq (K) | Hydrogen Capacity (wt%) |
|---|---|---|---|---|
| Indan | This compound | ~ -230 | ~ 580 | ~ 6.2 |
| Benzene | Cyclohexane | -205.0 | 569 | 7.2 |
| Naphthalene | Decalin | -318.0 | 612 | 7.3 |
| Methoxy-benzene | Methoxy-cyclohexane | -195.0 | 554 | 6.8 |
The thermodynamic data reveals that This compound exhibits a formation enthalpy of -167.0 kJ/mol in the liquid state, making it significantly more stable than its aromatic counterpart indan, which has a formation enthalpy of +62.9 kJ/mol [1]. This substantial difference in formation enthalpies translates to a strongly exothermic hydrogenation process with a reaction enthalpy of approximately -230 kJ/mol for the conversion of indan to this compound. The equilibrium temperature (Teq) for this hydrogenation/dehydrogenation system is approximately 580 K, which is slightly higher than the benzene/cyclohexane system (569 K) but significantly lower than the naphthalene/decalin system (612 K) [1]. This positions this compound as a potentially viable LOHC candidate with intermediate dehydrogenation thermodynamics.
The computational protocols for determining these values combine high-level quantum chemical methods with empirical adjustments to account for phase transitions. The G3MP2 composite method, which represents a sophisticated approach combining multiple levels of theory to approximate high-level coupled-cluster calculations, provides accurate gas-phase formation enthalpies that are subsequently corrected for condensed phase effects using experimentally determined vaporization enthalpies [1]. This multistep approach ensures that the final computed values for liquid-phase formation enthalpies maintain chemical accuracy while being derived from computationally feasible quantum chemical calculations.
Diagram 1: Computational workflow for determining this compound formation enthalpy, illustrating the three-step protocol from molecular preparation to final adjusted liquid-phase value. The workflow emphasizes the critical phase correction step that differentiates this approach from purely gas-phase calculations.
The computational protocol begins with comprehensive conformational analysis to identify the most stable molecular configurations for both the hydrogen-lean (indan) and hydrogen-rich (this compound) forms. For this compound, which exists as a flexible molecule with multiple ring conformations, this step is particularly crucial as it ensures the calculated thermodynamic properties correspond to the global minimum structure. Researchers should employ specialized conformational search software such as CREST (Conformer-Rotamer Ensemble Sampling Tool) version 3.0.2, which utilizes metadynamics-inspired algorithms to efficiently explore the potential energy surface [1]. For this compound, particular attention should be paid to the ring puckering conformations and the relative orientation of the fused cyclohexane rings, as these factors significantly impact the molecular energy.
Following conformational identification, geometry optimization should be performed using density functional theory (DFT) methods with medium-sized basis sets (e.g., B3LYP/6-311+G(d)) to refine the initial structures. The optimized geometries should be verified as true minima through vibrational frequency analysis, which should yield no imaginary frequencies for stable structures. For transition state calculations related to hydrogenation/dehydrogenation processes, exactly one imaginary frequency is expected, corresponding to the reaction coordinate. Researchers should document the relative energies of different conformers, as populations of low-energy conformers may need to be considered for accurate thermodynamic predictions at experimental temperatures. This meticulous approach to molecular preparation establishes the foundation for accurate quantum chemical calculations in subsequent steps.
The core of the formation enthalpy calculation employs the G3MP2 composite method, which provides near-chemical accuracy (within 1-2 kcal/mol of experimental values) for thermochemical properties. This method combines a series of quantum chemical calculations to approximate a high-level coupled cluster treatment while maintaining computational feasibility. The protocol involves: (1) initial geometry optimization at the HF/6-31G(d) level; (2) second-order Møller-Plesset perturbation theory (MP2) calculations with the 6-31G(d) basis set; (3) higher-level correlation corrections using quadratic configuration interaction (QCISD) and MP4 calculations with larger basis sets; and (4) final energy extrapolation using additivity approximations [1]. The Gaussian 16 software package provides a robust implementation of this method, though alternative packages such as ORCA or GAMESS may also be employed with appropriate modifications to the computational workflow.
The calculated electronic energies are converted to gas-phase enthalpies of formation using the atomization energy approach, which involves calculating the energy required to dissociate the molecule into its constituent atoms and comparing this to known atomic energies. For a hydrocarbon compound C₈H₁₄ like this compound, the atomization reaction is: C₈H₁₄ → 8 × C + 14 × H. The enthalpy of formation is then calculated using the relation: ΔH°f(g) = ΣΔH°f(atoms) - ΔE(atomization), where the atomic formation enthalpies are well-established reference values [1]. To ensure accuracy, researchers should validate this approach against experimental data for reference compounds with known formation enthalpies, such as benzene, cyclohexane, or decalin, making adjustments to the computational protocol if systematic deviations are observed.
Table 3: Phase Correction Parameters for this compound Thermodynamic Properties
| Parameter | Value | Unit | Method of Determination | Uncertainty |
|---|---|---|---|---|
| ΔvapH°(298.15 K) | 48.5 ± 2.0 | kJ/mol | Experimental Vapor Pressure | ± 2.0 |
| ΔvapS°(298.15 K) | 105.0 ± 5.0 | J/(mol·K) | Empirical Correlation | ± 5.0 |
| ΔfH°(liq, 298.15 K) | -167.0 ± 4.0 | kJ/mol | Calculated via Equation 2 | ± 4.0 |
| S°(liq, 298.15 K) | 385.0 ± 8.0 | J/(mol·K) | Calculated via Equation 3 | ± 8.0 |
Quantum chemical calculations inherently provide gas-phase properties, while experimental applications often require liquid-phase thermodynamic data. This necessitates a phase correction step to convert gas-phase formation enthalpies to their liquid-phase equivalents. The conversion employs the relationship: ΔfH°(liq, 298.15 K) = ΔfH°(g, 298.15 K) - ΔvapH°(298.15 K), where ΔvapH° represents the standard enthalpy of vaporization [1]. For this compound, experimental vapor pressure data can be used to determine ΔvapH° through the Clausius-Clapeyron equation, or alternatively, group contribution methods such as those developed by Domalski and Hearing may be employed when experimental data is scarce [2].
Similarly, the absolute entropy in the liquid phase is calculated as: S°(liq, 298.15 K) = S°(g, 298.15 K) - ΔvapS°(298.15 K), where ΔvapS° is the entropy of vaporization. For associated liquids like this compound that may exhibit intermolecular interactions, additional corrections beyond simple vaporization thermodynamics may be necessary to account for these effects. Researchers should document all sources of experimental vaporization data and the methods used for extrapolation or estimation when direct measurements are unavailable. The uncertainty in the final liquid-phase formation enthalpy depends significantly on the accuracy of the vaporization enthalpy, making this parameter critical for reliable results. Propagation of error calculations should be performed to establish realistic uncertainty bounds for the final reported values.
Diagram 2: Electronic structure analysis workflow for characterizing non-covalent interactions in this compound and related compounds. Multiple analytical approaches converge to provide a comprehensive understanding of intermolecular forces that influence thermodynamic stability.
Advanced analysis of the electronic structure provides insights into the factors governing molecular stability and reactivity. For this compound, Bader's Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze bond critical points (BCPs) and understand the electron density distribution in regions of interest, particularly around the fused ring junctions [3]. The Laplacian of the electron density (∇²ρ) at BCPs reveals whether interactions are predominantly covalent (∇²ρ < 0) or closed-shell such as hydrogen bonds or van der Waals interactions (∇²ρ > 0). Complementarily, the Non-Covalent Interaction (NCI) index visualizes weak intermolecular forces through isosurfaces of the reduced density gradient, enabling intuitive interpretation of steric clashes, van der Waals interactions, and hydrogen bonding patterns that contribute to the molecular packing and stability [3].
For crystalline forms or detailed solvation studies, Hirshfeld surface analysis provides a comprehensive mapping of molecular contacts by plotting the ratio of promolecular to procrystal electron densities. This technique allows researchers to quantify the contribution of different interaction types (H···H, C···H, etc.) to the overall crystal packing, which is particularly valuable for understanding polymorphism and solid-state thermodynamic stability [3]. Additionally, PIXEL calculations enable the decomposition of intermolecular interaction energies into Coulombic, polarization, dispersion, and repulsion components, providing quantitative insights into the nature and strength of non-covalent interactions that influence formation enthalpies and other thermodynamic properties [3]. These advanced analytical methods collectively enhance the interpretation of computational results beyond simple numerical values of formation enthalpies.
The accurate determination of this compound formation enthalpy has significant implications for energy storage technologies, particularly in the development of LOHC systems. The hydrogenation of indan to this compound represents a potential hydrogen storage reaction with a theoretical capacity of approximately 6.2 wt%, which falls within the desirable range for practical applications [1]. The calculated reaction enthalpy of -230 kJ/mol for this transformation indicates a moderately exothermic process, which translates to favorable thermodynamics for hydrogen release at temperatures achievable with waste heat from industrial processes or fuel cells. Computational screening of this compound derivatives with various substituents can identify structural modifications that optimize the trade-off between hydrogen capacity, dehydrogenation kinetics, and thermodynamic properties.
In pharmaceutical applications, formation enthalpy calculations contribute to predicting drug-receptor interactions and understanding the thermodynamic driving forces behind molecular recognition. While this compound itself may not have direct pharmaceutical relevance, its structural motifs appear in various bioactive compounds, and the computational protocols described can be extended to drug-like molecules with similar fused ring systems. The accurate calculation of formation enthalpies enables better prediction of binding affinities through thermodynamic cycles, particularly when combined with solvation models that account for transfer from the gas phase to aqueous or non-polar environments resembling biological binding sites [3]. Additionally, these calculations support the prediction of metabolic stability and degradation pathways by providing thermodynamic parameters for potential metabolic transformations.
The application notes and protocols presented herein provide researchers with a comprehensive framework for determining the formation enthalpy of this compound using quantum chemical methods. The three-step approach—combining conformational analysis, high-level quantum chemical calculations, and empirical phase corrections—delivers reliable liquid-phase thermodynamic properties that align with experimental expectations. The tabulated data and computational workflows facilitate direct application in both hydrogen storage research and pharmaceutical development, where accurate thermodynamic parameters are essential for predicting system performance and molecular behavior.
Future methodological developments will likely focus on enhancing computational efficiency through machine learning approaches that can approximate high-level quantum chemical results at significantly reduced computational cost. Recent initiatives such as the QCML dataset, which contains billions of semi-empirical and millions of DFT calculations, provide extensive training data for such approaches [4]. Additionally, improved implicit solvation models and more accurate treatments of dispersive interactions will further enhance the accuracy of liquid-phase predictions. As computational resources continue to expand, these protocols may evolve to include dynamical effects and finite-temperature corrections through molecular dynamics simulations, providing even more realistic thermodynamic predictions for complex molecular systems like this compound and its derivatives.
Group additivity is a powerful and efficient method for predicting the thermodynamic properties of organic compounds and materials. The core principle is that a molecule's property can be estimated by summing the contributions from its constituent atom-level groups, each defined by a central atom and its immediate neighbors [1]. This method offers a compelling alternative to more computationally intensive quantum-mechanical calculations, especially for high-throughput screening in materials science and drug development [1].
Recent advancements have expanded the scope of group additivity by integrating it with machine learning (ML) frameworks. This hybrid approach enhances predictive power for complex properties like temperature-dependent heat capacity in polymers [2] and enables the accurate modeling of multi-component systems, such as alloys, by strategically decoupling different types of atomic interactions [3].
The foundational algorithm involves decomposing a molecule's structure into predefined group types and summing their contributions. The following table summarizes key molecular descriptors and the demonstrated predictive performance of the group additivity method [1].
| Molecular Descriptor | Goodness-of-Fit (Q²) | Standard Deviation (SD) | Number of Test Compounds (N) |
|---|---|---|---|
| Heat of Combustion | > 0.9999 | 25.2 kJ/mol | 1965 |
| logPoctanol/water | 0.9451 | 0.51 | 2640 |
| Molar Refractivity | 0.9987 | 0.74 | 4045 |
| Molecular Polarizability | 0.9897 | 0.77 | 308 |
| Aqueous Solubility (logS) | 0.8838 | 0.74 | 1419 |
| Aqueous Toxicity | 0.8404 | 0.42 | 810 |
| Blood-Brain Barrier (logBB) | 0.4709 | 0.53 | 383 |
The algorithm's workflow for calculating a property is straightforward. The mathematical expression is as follows:
Property = Σ (ni × Contributioni)
Where:
This method's reliability depends on the quality and breadth of the experimental data used to derive the group contributions. As shown in Table 1, while it performs exceptionally well for heat of combustion and refractivity, its predictive power is limited for complex bio-physical properties like logBB, where transport mechanisms may not be purely additive [1].
This section details a standard protocol for applying the group additivity method, using the prediction of a molecule's Heat of Combustion (ΔHc) as a representative example.
Objective: To calculate the heat of combustion of an organic compound using the group additivity method. Experimental Basis: The group contribution parameters are derived from a large set of experimental data (e.g., N=1965 compounds) using a fitting procedure such as the Gauss-Seidel method [1].
Workflow Overview:
The following diagram illustrates the key steps in the group additivity prediction workflow, from molecule input to final property estimation.
Materials & Software:
Procedure:
Structure Input and Pre-processing:
Molecular Decomposition:
C_(C)(H)_3, representing a carbon atom bonded to one other carbon and three hydrogens.Group Identification and Counting:
n_i) each unique group type appears in the molecule.Parameter Assignment and Calculation:
Validation and Error Analysis:
The basic group additivity method can be integrated with modern computational techniques to tackle more complex challenges.
For properties with poor group additivity performance (e.g., logBB) or temperature-dependent properties, a hybrid ML approach is more effective. The workflow involves using group-based descriptors or other molecular fingerprints as input for machine learning models [2] [1].
N_ms). The error can be corrected using the equation: Cp-corrected(T) = Cp-ML(T) / (1 - (0.0948 N_ms² + 2.49 N_ms)/100) [2].For multi-component systems like metallic alloys, a powerful strategy is to decouple different interaction types. A CALPHAD (Calculation of Phase Diagrams) framework can be enhanced by:
This divide-and-conquer strategy reduces computational cost while maintaining accuracy, as demonstrated in 13-component Ni-based superalloys and Cr-Co-Ni medium-entropy alloys [3].
While highly useful, the group additivity method has important limitations that researchers must consider:
Group additivity remains a robust, fast, and accessible method for predicting a wide range of thermodynamic properties. Its integration with modern machine learning techniques and its strategic application in multi-scale modeling frameworks significantly expand its utility and accuracy. For researchers in drug development and materials science, it provides a valuable tool for rapid virtual screening and preliminary design, guiding more focused and efficient experimental efforts.
For the detailed experimental data and protocols you require, I suggest consulting the following specialized sources:
"hexahydroindan ketone ring expansion synthesis", "Baeyer–Villiger oxidation", or "Tiffeneau–Demjanov rearrangement".Based on your requirements, I have created a Graphviz diagram template that adheres to all your specifications for color, contrast, and layout. You can use this as a framework to visualize your experimental workflow once the specific chemical pathway is determined.
The diagram below illustrates a generic ring expansion workflow. All node text (fontcolor) is set to the high-contrast #202124 against their background colors to ensure readability [1]. The labeldistance for edges is set to 3 to provide a clear gap between the text and the line [2].
The table below details the color palette as specified in your requirements, ensuring sufficient contrast for visualization [3] [4]:
| Color Code | Role | Sample Use |
|---|---|---|
| #4285F4 | Primary Blue | Process steps, information nodes |
| #EA4335 | Primary Red | Critical steps, termination points |
| #FBBC05 | Primary Yellow | Intermediate states, warnings |
| #34A853 | Primary Green | Start/End points, success states |
| #FFFFFF | White | Canvas background (if not transparent) |
| #F1F3F4 | Light Grey | Alternative node fill |
| #202124 | Dark Text | Primary text color for all nodes |
| #5F6368 | Grey Text | Edge labels, secondary text |
Once you find the specific reaction pathway, you can effectively model it using the provided template:
style=dashed) for side reactions or optional steps.shape=plain) to include quantitative data like yields or conditions directly in the diagram [1].
The table below summarizes the core areas of focus for optimizing LOHC systems.
| Optimization Strategy | Key Objective | Example Materials & Catalysts | Key Performance Insights |
|---|---|---|---|
| Catalyst Development [1] | Enhance activity/selectivity for H2 uptake/release; minimize byproducts. | Pt-based, Ru-based (e.g., Ru/Al₂O₃, Ru/C) [2]. | Structure-activity relationships and metal-support synergy are crucial [1]. |
| Molecular Engineering [3] | Improve H2 storage capacity, kinetics, and enthalpy of reaction. | N-ethylcarbazole, indoles, BMP (2-benzyl-6-methylpyridine), BMB (benzyl-methylbenzyl-benzene) [4] [3]. | Precise methyl group positioning in BMP boosted H2 storage/release rates by 206%/49% vs. MBP; BMB showed 150% faster hydrogenation than DBT [3]. |
| Process & Reactor Design [4] | Optimize reaction engineering to improve efficiency and reduce utility costs. | Trickle bed reactors, slurry reactors [4]. | Slurry reactors can offer better catalyst utilization; dehydrogenation heating constitutes 75-85% of utility costs [4]. |
| System Integration [5] | Utilize waste heat to improve overall energy and economic efficiency. | Industrial processes, urban energy systems [5]. | LOHC-based storage integrated into urban-industrial symbiosis can reduce energy utility costs by ~36% [5]. |
This protocol provides a detailed methodology for assessing catalyst performance in LOHC reactions, a critical step for thermodynamic optimization [1] [4].
This procedure describes a standardized laboratory-scale method for testing and screening catalysts in the hydrogenation of dehydrogenated LOHCs (e.g., H0-DBT) and the dehydrogenation of hydrogenated LOHCs (e.g., H18-DBT).
The following diagram outlines the major steps in the catalyst testing workflow:
Catalyst & LOHC Preparation:
Reactor System Setup:
Inert Gas Purging:
Reaction Phase:
Product Analysis:
Calculate the following key metrics to evaluate catalyst performance [3]:
(1 - [Dehydrogenated LOHC]_final / [Dehydrogenated LOHC]_initial) * 100(Mass of H₂ released / Mass of hydrogenated LOHC charged) * 100Moles of H₂ stored or released per unit time per unit mass of catalystSuccessful optimization extends beyond the chemistry to the entire system. The energy-intensive dehydrogenation step, requiring significant heat, is the major cost driver [4]. A systems-level approach that integrates waste heat is crucial for viability.
The following diagram illustrates how an optimized LOHC system can be integrated into a broader energy context:
The economic potential is clear, with studies showing hydrogen storage costs can range from $1.30 to $2.34 per kg H₂ depending on plant capacity, making LOHC technology a competitive option for large-scale, long-distance hydrogen storage and transport [4] [2].
Q1: Why is my alkylation reaction of hexahydro-1,3-indandione not yielding the desired C-alkylated product? A: Historical research indicates that alkylation of β-diketones in the hexahydroindan series under usual conditions does not form C-alkylation products [1]. If your target is a C-alkylated compound, you must explore alternative strategies.
Q2: What are the key parameters to monitor for optimizing the yield of a this compound derivative? A: While specific data for your compound is limited, optimization generally revolves around controlling reaction variables. The table below summarizes universal parameters to track.
| Parameter | Purpose/Impact | Common Optimal Range |
|---|---|---|
| Reaction Temperature | Influences reaction rate and byproduct formation; too low slows reaction, too high promotes decomposition. | Varies by reaction; requires empirical determination. |
| Reaction Time | Ensures completion without allowing degradation; can be monitored by TLC or HPLC. | From hours to several days. |
| Solvent Polarity | Affects solubility, reaction rate, and can influence reaction pathway (e.g., polar aprotic vs. protic). | Depends on mechanism (e.g., DMF, THF, DCM, water). |
| Catalyst Loading (if applicable) | Higher loading increases rate but can also increase cost and purification difficulty. | Typically 1-10 mol%. |
| Stoichiometry | Ensures one reagent is not in large excess, which can waste materials and complicate purification. | Ideally near 1:1; slight excess of one reagent may be used. |
Q3: How can I quickly assess the success of my synthesis and identify byproducts? A: Modern analytical techniques are essential. The primary methods include:
The following diagram outlines a logical workflow for developing and optimizing a synthesis, which you can adapt for your work on this compound derivatives.
Diagram 1: Synthesis Optimization Workflow
Detailed Methodologies:
Literature Review & Route Scouting (Box l1):
Initial Reaction Setup (Box l2):
Reaction Monitoring & Workup (Boxes l3 & l4):
Product Analysis & Iteration (Boxes l5, l6, l7):
For complex problems, a structured approach to root cause analysis is superior to random checks. The following diagram provides a logical framework for diagnosis.
Diagram 2: Root Cause Analysis for Failed Reactions
The core technical information available from the search is the specific finding that direct C-alkylation of hexahydro-1,3-indandione and its enamines is not feasible under usual conditions [1]. This is a critical piece of knowledge for troubleshooting.
For more current and detailed information, I suggest you:
A primary challenge in complex molecule synthesis is achieving the desired three-dimensional structure. The general strategies below are foundational to designing your routes for hexahydroindan systems.
Stereoselective synthesis enables control over the spatial arrangement of atoms in the final product, which is critical for its biological activity and physical properties [1]. The three main strategies are:
Common methods to implement these strategies, along with their trade-offs, are summarized in the table below.
| Method | Description | Key Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Synthesis | Uses a chiral catalyst or reagent for high stereoselectivity [1]. | High stereoselectivity; efficient [1]. | Can be expensive; sensitive to reaction conditions [1]. |
| Diastereoselective Synthesis | Uses a chiral auxiliary to produce one diastereomer preferentially [1]. | High diastereoselectivity; predictable outcomes [1]. | Requires additional steps to attach and remove the auxiliary [1]. |
| Enantioselective Synthesis | Uses a chiral catalyst or reagent to produce an enantiomerically enriched product [1]. | High enantioselectivity; efficient [1]. | Can be expensive; sensitive to reaction conditions [1]. |
A study on the alkylation of β-diketones in the this compound series revealed a critical finding: under standard conditions, C-alkylation products are not formed [2]. This highlights a significant constraint, indicating that alternative strategies or specific activation methods are necessary if C-alkylation is the intended pathway for your molecule.
While a direct protocol for this compound is not available, the following procedure for synthesizing a complex spiropyrrolizine demonstrates the practical application of a stereoselective 1,3-dipolar cycloaddition. This methodology is highly relevant for constructing intricate, stereodefined ring systems similar to this compound derivatives [3].
Synthesis of Quinoline-Containing Spiropyrrolizines [3]
The following diagram illustrates the logical workflow and the key intermediates in this reaction, providing a visual guide to the process.
Here are answers to some anticipated technical questions based on the literature.
Q1: Why might my alkylation reaction of a this compound-derived β-diketone fail to produce the expected C-alkylated product? A1: Research on the this compound series indicates that C-alkylation products are not formed under the usual conditions [2]. You may need to explore alternative strategies, such as using enamines or employing different activation methods to achieve the desired functionalization.
Q2: What is a key advantage of using a convergent synthesis approach for complex molecules? A2: Convergent synthesis, where smaller, pre-formed fragments are combined, offers significant advantages over linear synthesis, including improved efficiency, reduced waste, and increased flexibility in the synthetic route [1].
Q3: How can I control stereochemistry in oxygen-rich systems where traditional Ziegler-Natta catalysts are not suitable? A3: As demonstrated in polymer chemistry, chiral anion catalysis can be a powerful strategy. This involves using a chiral anion that tightly pairs with the growing cationic chain in a low dielectric constant solvent, dictating the stereochemistry of monomer addition [4].
Q1: What is the basic chemical structure of this compound? this compound is a saturated bicyclic organic compound, consisting of a cyclopentane ring fused to a cyclohexane ring. It exists in two isomeric forms, cis and trans, and serves as a versatile scaffold or starting material for synthesizing more complex molecules, including derivatives [1].
Q2: I am using a this compound derivative in a reaction with a base. What are my primary stability concerns? Without specific data on your derivative, the general concerns for hydrocarbon scaffolds under alkaline conditions include:
Q3: How can I systematically test the alkaline stability of my specific derivative? A general experimental protocol is provided in the section below. The core idea is to expose your compound to alkaline solutions of varying strength and temperature, then monitor for decomposition over time.
This protocol offers a general approach you can adapt. The specific conditions (NaOH concentration, temperature, analysis intervals) should be optimized for your compound.
1. Objective To determine the degradation profile and half-life of a this compound derivative under specified alkaline conditions.
2. Materials and Equipment
3. Methodology
4. Data Analysis
The workflow for this experimental process is outlined below.
Once you have experimental results, you can summarize them in tables like the ones below.
| NaOH Concentration | Temperature (°C) | Half-life (t₁/₂) | Major Degradation Products |
|---|---|---|---|
| 0.1 M | 25 | [Your Data] | [Your Data] |
| 0.1 M | 40 | [Your Data] | [Your Data] |
| 1.0 M | 25 | [Your Data] | [Your Data] |
| 1.0 M | 40 | [Your Data] | [Your Data] |
Table 2: Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitate in reaction mixture | Compound or its degradants have low solubility. | Adjust solvent system to increase solubility (e.g., increase co-solvent like methanol or acetonitrile). |
| No degradation observed | Conditions may be too mild. | Increase temperature or hydroxide concentration to stress the system. |
| Multiple unknown degradants | Complex degradation pathway. | Use LC-MS for better characterization; consider isolating major degradants for NMR analysis. |
When working with this compound derivatives for pharmaceutical applications, it's crucial to look beyond simple chemical stability. A modern drug optimization strategy should consider the Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) [2]. This means that a compound's success depends not just on its potency, but also on its distribution and selectivity in various tissues, which is heavily influenced by its chemical stability in different physiological environments [2].
This compound (also known as bicyclo[4.3.0]nonane) is a polycyclic hydrocarbon that is part of the human exposome, meaning it's not naturally produced by the body but found in individuals exposed to it or its derivatives [1].
The table below summarizes key information and common analytical techniques for this compound:
| Property | Description |
|---|---|
| Chemical Formula | C₉H₁₆ [1] |
| Average Molecular Weight | 124.227 g/mol [1] |
| IUPAC Name | octahydro-1H-indene [1] |
| Common Characterisation Methods | Single-crystal XRD, NMR (¹H, ¹³C), HRMS, GC-MS, LC-MS, Circular Dichroism (CD) [1] [2] [3] |
Here are detailed methodologies for key characterization techniques based on the search results.
1. Single-Crystal X-ray Diffraction (SC-XRD) for Structural Confirmation This method is used to determine the precise molecular and crystal structure of a compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the structure, purity, and dynamics of molecules in solution.
3. Mass Spectrometry (MS) This technique provides information on the molecular weight and formula of the compound.
4. Circular Dichroism (CD) for Chiral Compounds CD measures the difference in absorption of left- and right-handed circularly polarized light, which is used to study chiral compounds and their stereochemistry.
The following diagram illustrates a logical workflow for characterizing an unknown sample of this compound or its derivatives, integrating the methods discussed.
While specific FAQs for this compound were not available, here are some common issues based on general analytical chemistry principles:
Low yield in synthesis?
Unclear or complex NMR spectra?
How to confirm absolute stereochemistry?
The table below summarizes the key physical properties of hexahydroindan for identification and risk assessment [1].
| Property | Value / Description |
|---|---|
| Common Name | hydrindane, this compound [1] |
| CAS Number | 496-10-6 [1] |
| Molecular Formula | C₉H₁₆ [1] |
| Molecular Weight | 124.223 g/mol [1] |
| Density | 0.882 g/cm³ [1] |
| Boiling Point | 161°C at 760 mmHg [1] |
| Flash Point | 37.3°C [1] |
| Vapour Pressure | 3.02 mmHg at 25°C [1] |
| Index of Refraction | 1.474 [1] |
The following diagram outlines a general workflow for handling volatile liquids like this compound in a laboratory setting, based on its identified properties.
Q1: What is the primary flammability concern when working with this compound? Its flash point is 37.3°C [1], which is slightly below typical human body temperature. This means its vapors can easily form flammable mixtures with air at room temperature. All ignition sources (open flames, hot surfaces, static electricity) must be strictly controlled in the work area.
Q2: What is the recommended storage condition for this chemical? It should be stored in a tightly sealed, air-tight container made of a compatible material (e.g., glass or certain plastics) within a dedicated, cool, and well-ventilated flammables storage cabinet, away from any oxidizers or heat sources.
Q3: Is this compound soluble in water? What are suitable solvents for it? While specific solubility data was not found in the search results, its hydrocarbon nature (C₉H₁₆) [1] and relatively low polarity suggest it is immiscible with water. It is likely soluble in common organic solvents such as ether, chloroform, and alcohol [2].
Please be aware that this guide is built on a limited set of physical property data. For comprehensive laboratory handling, the following critical information is essential but currently missing:
Here are answers to common questions and issues encountered during hydrogenation experiments.
Q1: What are the primary considerations when selecting a catalyst for a hydrogenation reaction? Selecting a catalyst involves balancing performance, safety, and cost. Key factors include:
Q2: My hydrogenation reaction is slow or doesn't proceed. What could be wrong? This is a common scale-up challenge often related to mass transfer limitations, not just chemical kinetics [1].
Q3: What are the safety risks associated with hydrogenation, and how can I mitigate them? The two primary risks are the high flammability of hydrogen gas and the pyrophoric nature of many catalysts (like Pd/C or Raney Ni) [1].
Q4: Are there safer alternatives to using pressurized H₂ gas? Yes, Catalytic Transfer Hydrogenation (CTH) is a valuable alternative that uses liquid hydrogen donors instead of gaseous H₂, enhancing safety [2].
Protocol 1: Rapid Catalyst and Condition Screening using Parallel Reactors This methodology is critical for efficient optimization [1].
Protocol 2: Catalytic Transfer Hydrogenation with Isopropanol A sample general protocol for a safer hydrogenation approach [2].
The table below summarizes key catalysts and hydrogen donors to aid in selection.
| Catalyst / Donor | Type | Common Applications / Advantages | Key Considerations / Disadvantages |
|---|---|---|---|
| Palladium (Pd) | Heterogeneous/Homogeneous | Reduction of alkynes, alkenes; nitro group reduction; deprotection [1]. | Can be over-reactive; sensitive to poisons; often pyrophoric [1]. |
| Ruthenium (Ru) | Homogeneous | Asymmetric transfer hydrogenation; high selectivity [2]. | Can require specialized ligands; cost. |
| Iron (Fe) | Homogeneous | Base-free transfer hydrogenation of esters; more sustainable [2]. | Emerging technology; activity can be substrate-dependent. |
| Nickel (Ni) | Heterogeneous | Cost-effective for large-scale reactions like dry reforming [4]. | Prone to coke deposition and deactivation without careful design [4]. |
| Formic Acid | Hydrogen Donor | Irreversible hydrogenation; good for chiral synthesis [2]. | Acidic conditions may not be suitable for all substrates. |
| Isopropanol | Hydrogen Donor | Common, safe to handle; often used with base (e.g., NaOH) to boost activity [2]. | Reaction can be reversible (MPVO equilibrium). |
| Methanol | Hydrogen Donor | Can be used for selective hydrogenation of alkynes [2]. | May act as a methylating agent under certain conditions. |
The following diagram outlines a logical workflow for selecting a hydrogenation strategy and troubleshooting common issues, as discussed in the FAQs.
Hydrogenation Strategy and Troubleshooting Workflow
The core themes in modern hydrogenation are safety and selectivity. Catalytic Transfer Hydrogenation (CTH) presents a powerful and safer alternative to using molecular hydrogen, especially in early development [2]. Furthermore, novel catalyst designs, such as self-generating perovskite systems, highlight a trend towards materials with enhanced durability and resistance to deactivation, which is crucial for long-term and cost-effective operations [4].
For a research and development audience, a technical support center should provide clear, actionable information. Here is a model structure you can use, with the understanding that the specific data for hexahydroindan needs to be filled in through further research.
Q1: What are the primary factors that cause this compound to decompose during storage?
Q2: What are the recommended storage conditions to maximize the shelf-life of this compound?
Q3: How can I monitor the purity of this compound over time?
The table below outlines common issues and proposed investigative steps.
| Observed Problem | Potential Root Cause | Recommended Corrective & Preventive Actions |
|---|---|---|
| Unexpected decrease in purity | Degradation due to oxygen, heat, or light exposure. | Verify integrity of storage container and inert atmosphere; ensure storage at recommended low temperature, protected from light. |
| Formation of precipitate or color change | Oxidation or reaction with impurities to form new compounds. | Analyze precipitate/degradants via LC-MS/MS to identify chemical pathways [1] [3]. Use higher purity solvents or stabilizers. |
| Irreproducible experimental results | Inconsistent compound purity due to decomposition. | Establish a quality control protocol using GC-MS to confirm compound purity before use in critical experiments [2]. |
The following workflow, adapted from methodologies used to study other organic compounds, can be implemented to systematically assess the stability of this compound under various conditions [1] [3]. You can use this DOT script to generate a visual representation of the workflow.
Stability Study Workflow: This diagram outlines a systematic protocol for assessing the stability of this compound under different storage conditions.
Once you gather the data, you can structure your guide with the following experimental and data presentation protocols.
Suggested Experimental Protocol for Data Generation/Curation
Proposed Data Presentation After compiling the data, you can present it in a clear, comparative table. Here is a template based on the information structure found in the search results:
| Property | Indan / this compound System | Benzene / Cyclohexane System | Indole / Octahydroindole System |
|---|---|---|---|
| Hydrogen Storage Capacity (mass %) | Data required | ~7.2% [1] | ~6.4% [2] |
| ΔrH° (dehydrogenation) (kJ/mol) | Data required | Data point needed | ~50-60 (estimated from [2]) |
| ΔrS° (dehydrogenation) (J/mol·K) | Data required | Data point needed | Data required |
| Theoretical Optimum Temp., T_eq (K) | Data required | 569 [1] | Data required |
| Reference | [1] | [2] |
Below is a Graphviz diagram illustrating the general experimental workflow for determining the thermodynamic properties of a LOHC system, as described in the search results [1]. This can serve as a visual guide in your publication.
The table below summarizes key findings from recent research relevant to obtaining hexahydroindan properties.
| Aspect | Computational Approach (Bayesian Ensemble) | Experimental Approach (Catalytic Hydrogenation) |
|---|---|---|
| Source/Context | Prediction of sustainable aviation fuel properties [1] | Production from pyrolysis fuel oil (PFO) in a trickle-bed reactor [2] |
| Key Methodology | Combining multiple predictive models using Bayesian Linear Regression (BLR) and Bayesian Neural Networks (BNN) [1]. | Hydrogenation of polycyclic aromatic hydrocarbons (PAHs) in PFO over a Pt/γ-Al₂O₃ catalyst [2]. |
| Representative Quantitative Result | Mean Absolute Percentage Error (MAPE):
Here is a closer look at the methodologies referenced in the table.
This protocol describes the process through which this compound derivatives were experimentally generated [2].
This protocol outlines the ensemble method used to predict properties of complex mixtures, which can be analogous to predicting properties of specific compounds like this compound [1].
The following diagram illustrates a proposed workflow that integrates both computational and experimental approaches to compare and validate molecular properties, based on the concepts from the search results.
To create a definitive comparison guide for this compound, you can use the information above as a foundation and:
A review article directly addresses the relative stability of cis- and trans-hydrindanones (the core structure of hexahydroindan) [1]. The study uses isomerization experiments and MM2 calculations to compare stabilities [1].
Key findings indicate that the common rule suggesting cis-hydrindanones are always more stable than trans-isomers does not always hold true [1]. The table below summarizes the core finding from this study:
| Isomer Pair | General Stability Trend | Methods Used | Key Finding |
|---|---|---|---|
| cis- vs trans-hydrindanone | cis-isomer is generally more stable | Isomerization experiments, MM2 calculations | The rule that the cis-isomer is more stable is not universally true; exceptions exist [1]. |
To perform your own computational analysis of isomer stability, you can follow a general workflow. The diagram below outlines the key stages, from initial model building to final analysis.
Here are detailed methodologies for the key stages shown in the workflow:
Initial Structure Preparation: Construct 3D models of the cis- and trans-hexahydroindan isomers using chemical drawing software (e.g., Avogadro, ChemDraw, GaussView) [1]. The MM2 force field was used in the cited study, which is suitable for organic molecules [1].
Geometry Optimization: Use computational chemistry software (e.g., Gaussian, GAMESS, ORCA) to optimize the geometry of each isomer. This finds the most stable configuration by minimizing the system's energy [1]. A common method for organic molecules is a Density Functional Theory (DFT) method like B3LYP with a basis set such as 6-31G(d).
Conformational Search: Systematically identify all low-energy conformers for each isomer using methods like molecular dynamics or stochastic search to ensure the global minimum is found [1].
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm a true energy minimum (no imaginary frequencies) and to obtain thermochemical corrections for the Gibbs free energy, which is crucial for comparing stability at a given temperature.
Energy Comparison & Analysis: Compare the final electronic energies or, more accurately, the Gibbs free energies of the lowest-energy conformers for each isomer. The isomer with the lower (more negative) energy is the more stable one.
The experimental data provides a starting point, but you can build a more robust guide with these suggestions:
The table below summarizes available data for hexahydroindan and another relevant bicyclic hydrocarbon, a 6-azabicyclo[3.1.1]heptane (6-N-BCHep) bioisostere, to illustrate key differences.
| Property | This compound (C₉H₁₆) [1] | 6-N-BCHep (Bridged Bicyclic Bioisostere) [2] |
|---|---|---|
| Structure Type | Fused Bicyclic Hydrocarbon | Bridged Bicyclic Heteroaromatic Bioisostere |
| Molecular Formula | C₉H₁₆ | Not Specified (Contains Nitrogen) |
| Average Molecular Weight | 124.227 g/mol | Not Specified |
| Predicted LogP | 4.43 (High lipophilicity) | Designed for improved physicochemical profiles vs. flat aromatics |
| Rule of Five Compliance | Yes (Bioavailability predicted) | Designed to break the "rule-of-five" for new chemical space |
| Number of Rings | 2 | 2 (Bridged system) |
| Role/Application | Part of the human exposome; detected in blood. | Bioisosteric replacement for aromatic rings (e.g., piperazine). |
The data shows a clear distinction: this compound is a simple, highly lipophilic hydrocarbon, while scaffolds like 6-N-BCHep are specifically engineered to overcome the limitations of traditional planar structures and access new, drug-like chemical space [2].
Bicyclic structures are valuable in medicinal chemistry. Bridged bicyclic systems can serve as bioisosteres—replacements for aromatic rings or saturated heterocycles that improve a drug candidate's properties [2]. Replacing a common piperazine ring with a 6-N-BCHep, for example, alters key characteristics like molecular geometry and electron distribution, which can enhance selectivity, metabolic stability, or solubility [2].
Bicyclic scaffolds containing heteroatoms or specific functional groups can be tailored for functions such as redox activity. Dithia-bicyclic hydrocarbons show a high affinity for capturing electrons, especially in aqueous environments, making them suitable for drug carrier systems where a disulfide bond ruptures upon reduction to release a payload [3].
Detection of this compound: this compound has been identified in human blood as part of the "exposome"—the measure of all environmental exposures over a lifetime. It is not a naturally occurring metabolite but is detected in individuals exposed to the compound or its derivatives. Analysis is typically performed using mass spectrometry techniques like LC-MS/MS or GC-MS [1].
Synthesis of Bioisosteres: A visible light-mediated intramolecular [2+2] cycloaddition of aza-1,6-dienes has been developed to create bridged bicyclic bioisosteres. This method challenges the "rule-of-five" paradigm by selectively forming previously elusive 6-azabicyclo[3.1.1]heptanes (6-N-BCHeps). The protocol involves [2]:
The following diagram outlines a generalized workflow for evaluating and comparing the performance of bicyclic hydrocarbons in a drug discovery context.
This workflow shows the multi-stage, iterative process from initial synthesis to a potential preclinical candidate, highlighting key decision points [2] [3].
The table below summarizes the key identifiers for this compound from chemical databases, which are essential for any subsequent experimental or computational studies [1] [2].
| Property | Value |
|---|---|
| IUPAC Name | Octahydro-1H-indene (with cis- and trans- isomers) |
| Molecular Formula | C9H16 |
| Average Molecular Mass | 124.227 g/mol |
| CAS Registry Number | 4551-51-3 (cis- isomer); 496-10-6 (mixed isomers) |
| Common Synonyms | Hydrindane; Bicyclo[4.3.0]nonane; this compound [1] [2] |
While not specific to this compound, one of the search results details a robust second-order group additivity method developed for estimating the heat capacities of liquid hydrocarbons [3]. The general workflow for developing and validating such a method is illustrated below, which also shows the specific case where data for this compound might be missing.
The methodology involves several key stages [3]:
The table below summarizes the available identifying information for this compound, though key solvent property data is missing [1].
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] |
| Chemical Formula | C9H16 [1] |
| Average Molecular Weight | 124.227 g/mol [1] |
| IUPAC Name | octahydro-1H-indene [1] |
| SMILES | C1CC2CCCCC2C1 [1] |
| Class | Polycyclic hydrocarbon [1] |
| logP (Predicted) | 4.43 (ALOGPS); 3.22 (ChemAxon) [1] |
| Polar Surface Area | 0 Ų [1] |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Water Solubility | Not Available |
| Dielectric Constant | Not Available |
| Dipole Moment | Not Available |
| Toxicity Data | Not Available |
To objectively compare solvent performance, you can adapt the following experimental protocols. The workflow for this comparative analysis can be visualized as follows:
Once you conduct experiments, you can structure your findings in a table like the one below. This is a template with example column headers.
| Property / Metric | This compound | Acetonitrile | Methanol | Ethanol | Dimethyl Carbonate |
|---|---|---|---|---|---|
| Dielectric Constant | [Your Data] | 37.5 | 32.7 | 24.6 | 3.1 |
| Viscosity (cP @ 25°C) | [Your Data] | 0.34 | 0.55 | 1.08 | 0.63 |
| RP-LC Resolution (Analyte X) | [Your Data] | [Reference Data] | [Reference Data] | [Reference Data] | [Reference Data] |
| RP-LC Tailing Factor | [Your Data] | [Reference Data] | [Reference Data] | [Reference Data] | [Reference Data] |
| TOPSIS Score | [Your Data] | [Reference Data] | [Reference Data] | [Reference Data] | [Reference Data] |
Flammable;Irritant